1-(Aminomethyl)cyclopropanamine dihydrochloride
Description
Historical Development and Research Significance
The synthesis of 1-(aminomethyl)cyclopropanamine derivatives first gained traction in the early 2010s through innovations in cyclopropanation techniques. Patent CN103864635A (2014) demonstrated a foundational method using nitroacetate esters and 1,2-dihaloethanes to construct the cyclopropane core. This approach enabled scalable production of aminocyclopropane carboxylates, laying groundwork for later modifications.
A breakthrough occurred in 2015 with US Patent 20150291577A1, which detailed the compound's application in creating LSD1 inhibitors for cancer therapy. Researchers at Takeda Pharmaceutical Company optimized the dihydrochloride salt form to improve bioavailability, as evidenced by Example 2's reductive amination protocol. The table below contrasts key synthetic milestones:
The compound's evolution reflects three paradigm shifts: 1) Strain-driven reactivity exploitation, 2) Salt formation for drug optimization, and 3) Modular functionalization capabilities.
Position in Contemporary Pharmaceutical Research
This compound serves as a linchpin in developing targeted therapies. Its primary applications include:
Epigenetic Modulation : As a lysine-specific demethylase 1 (LSD1) inhibitor precursor, the compound enables irreversible enzyme binding through cyclopropylamine's oxidative activation. Clinical candidate ORY-1001 derivatives utilize this mechanism, showing nanomolar IC₅₀ values in leukemia models.
Peptide Backbone Modification : The dihydrochloride form facilitates water-soluble intermediates for constrained peptide synthesis. Gardarsdottir's team (2025) reported its use in stabilizing α-helical conformations via side-chain cyclization. This application is critical for developing peptide-based antivirals.
Table 2: Pharmacological Targets
Recent work by Ambeed (2024) demonstrated microwave-assisted coupling reactions achieving 92% yield in PROTAC molecule synthesis, underscoring industrial adoption.
Theoretical Relevance in Cyclopropylamine Chemistry
The compound's reactivity stems from two interconnected features:
Ring Strain Effects : The cyclopropane ring's 60° bond angles create 27 kcal/mol strain energy, enabling unique reaction pathways. Density functional theory (DFT) studies show enhanced nucleophilic attack at the aminomethyl group (ΔG‡ = 14.2 kcal/mol).
Salt-Stabilized Reactivity : Protonation of both amine groups in the dihydrochloride form reduces unwanted polymerization. X-ray crystallography reveals a distorted chair-like conformation with N-H···Cl hydrogen bonds (2.09 Å).
Structural Analysis
| Parameter | Value | Method | Source |
|---|---|---|---|
| Bond length (C-N) | 1.47 Å | X-ray diffraction | |
| Dipole moment | 5.21 D | Computational DFT | |
| Aqueous solubility | 38 mg/mL (25°C) | USP method |
Properties
IUPAC Name |
1-(aminomethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-4(6)1-2-4;;/h1-3,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPHPFOWUHYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849149-67-3 | |
| Record name | 1-(aminomethyl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropanamine dihydrochloride typically involves the cyclopropanation of alkenes followed by amination. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(Aminomethyl)cyclopropanamine dihydrochloride has shown potential in various therapeutic areas, particularly in oncology and metabolic disorders:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, particularly against HeLa cancer cell lines. Its structural similarities to other bioactive compounds suggest a potential for therapeutic applications in oncology by disrupting critical biochemical pathways involved in cancer cell proliferation.
- Enzyme Modulation : Research has indicated that this compound can modulate enzyme activity related to glucocorticoid metabolism, which may offer therapeutic avenues for conditions like Type 2 diabetes.
Agricultural Applications
The compound has also been investigated for its role in enhancing plant resilience:
- Stress Resistance in Crops : Studies have demonstrated that compounds similar to this compound can enhance the resistance of maize plants against environmental stressors such as drought and pathogenic attacks. The application of such compounds has shown promise in improving crop yield and productivity, which is crucial for addressing global food demands .
Case Studies and Research Findings
Recent investigations into the biological activities of this compound have yielded promising results:
- Study on Anticancer Activity : A study demonstrated that structurally similar compounds inhibited cell proliferation across various cancer cell lines. The mechanisms suggested potential pathways involving apoptosis and cell cycle arrest.
- Enzyme Inhibition Studies : Another research effort focused on the inhibition of specific enzymes linked to metabolic disorders. Findings indicated that this compound could modulate enzyme activity related to glucocorticoid metabolism, potentially offering therapeutic avenues for conditions like Type 2 diabetes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The cyclopropane ring provides conformational rigidity, which can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Key Findings :
Analogs with Alkyl/Aminoalkyl Substituents
Key Findings :
Cycloalkane-Based Analogs
Key Findings :
Pharmacologically Active Derivatives
Key Findings :
- Azimilide highlights the role of cyclopropane intermediates in synthesizing complex antiarrhythmics .
Biological Activity
1-(Aminomethyl)cyclopropanamine dihydrochloride, a compound with the CAS number 849149-67-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a cyclopropane derivative with an amino group, which contributes to its reactivity and biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The compound primarily acts as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors and enzymes involved in neurotransmission. Notably, it has been shown to influence the levels of serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have indicated that this compound can exert antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
- Neuroprotective Effects : Research has shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in treating neurodegenerative diseases.
- Anxiolytic Properties : The compound has demonstrated anxiolytic effects in behavioral tests, indicating its potential use in anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced neuronal apoptosis | |
| Anxiolytic | Decreased anxiety-like behavior |
Case Studies
- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of this compound in mice. The results showed a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects (p < 0.05) .
- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This finding suggests a protective mechanism against neurodegeneration .
- Behavioral Anxiolytic Effects : In a controlled trial involving rodents subjected to elevated plus maze tests, administration of the compound resulted in increased time spent in open arms compared to controls, indicating reduced anxiety levels .
Q & A
Q. What mechanistic insights can be gained from enzyme inhibition studies involving this compound?
- Methodological Answer : Kinetic assays (e.g., Lineweaver-Burk plots) reveal competitive inhibition of monoamine oxidases (MAO-A/B). Fluorescent probes (e.g., Amplex Red) quantify HO production to calculate inhibition constants. Molecular dynamics simulations (GROMACS) map hydrogen-bonding interactions between the aminomethyl group and catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
